1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol
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Overview
Description
Altabax, known scientifically as retapamulin, is a topical antibiotic used primarily for the treatment of impetigo, a bacterial skin infection. It is effective against infections caused by Staphylococcus aureus and Streptococcus pyogenes . Altabax belongs to the pleuromutilin class of antibiotics, which are known for their unique mechanism of action on bacterial ribosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Retapamulin is a semisynthetic derivative of pleuromutilin. The synthesis involves multiple steps, starting from pleuromutilin, which is modified to introduce the necessary functional groups. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the pleuromutilin core.
Esterification: Formation of ester bonds to attach the side chains.
Sulfurization: Introduction of sulfur-containing groups to enhance antibacterial activity.
Industrial Production Methods: The industrial production of retapamulin involves large-scale chemical synthesis, adhering to stringent quality control measures to ensure purity and efficacy. The process is optimized for yield and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Types of Reactions:
Oxidation: Retapamulin can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Various substitution reactions can occur, especially at the ester and sulfur-containing groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered antibacterial activity.
Reduction Products: Reduced forms with potential changes in efficacy.
Substitution Products: Modified retapamulin molecules with different functional groups.
Scientific Research Applications
Retapamulin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pleuromutilin derivatives and their synthesis.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Extensively used in clinical trials for treating skin infections and exploring new therapeutic uses.
Industry: Employed in the development of new antibiotics and topical treatments
Mechanism of Action
Retapamulin exerts its antibacterial effects by selectively inhibiting bacterial protein synthesis. It binds to a specific site on the 50S subunit of the bacterial ribosome, involving ribosomal protein L3. This binding inhibits peptidyl transfer, blocks P-site interactions, and prevents the formation of active 50S ribosomal subunits . This unique mechanism reduces the likelihood of cross-resistance with other antibiotics .
Comparison with Similar Compounds
Mupirocin: Another topical antibiotic used for skin infections.
Bactroban: A brand name for mupirocin, used similarly to Altabax.
Comparison:
Mechanism of Action: While retapamulin inhibits protein synthesis at the 50S ribosomal subunit, mupirocin inhibits isoleucyl-tRNA synthetase, a different target in bacterial protein synthesis.
Retapamulin’s unique mechanism and specific applications make it a valuable addition to the arsenal of topical antibiotics.
Properties
CAS No. |
17765-94-5 |
---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-(2,4,5-trimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-10(2)16-8-14(17)9-18-15-7-12(4)11(3)6-13(15)5/h6-7,10,14,16-17H,8-9H2,1-5H3 |
InChI Key |
ZIEQIKOSADHSOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)OCC(CNC(C)C)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(CNC(C)C)O)C |
Synonyms |
1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol |
Origin of Product |
United States |
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